An In-Depth Technical Guide to the Physiological Effects of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
An In-Depth Technical Guide to the Physiological Effects of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), a synthetic peptide analogue of Neurokinin A, is a potent and highly selective agonist for the neurokinin-2 (NK2) receptor. This guide provides a comprehensive overview of its physiological effects, drawing upon key in vitro and in vivo studies. It details the quantitative pharmacology, experimental methodologies, and the primary signaling pathways activated by this compound. The prokinetic effects on smooth muscle, particularly in the urinary bladder and colon, are highlighted, alongside an examination of its off-target effects mediated by the neurokinin-1 (NK1) receptor. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly in the areas of gastroenterology, urology, and pharmacology.
Introduction
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10), hereafter referred to as LMN-NKA, is a heptapeptide designed for enhanced potency and selectivity at the NK2 receptor compared to the endogenous ligand, Neurokinin A (NKA). Its structure incorporates key modifications: a lysine at position 5, a methyl-leucine at position 9, and a norleucine at position 10. These alterations contribute to its pharmacological profile, making it a valuable tool for investigating the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions characterized by smooth muscle hypomotility.
Quantitative Pharmacology
The pharmacological activity of LMN-NKA has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at tachykinin receptors.
Table 1: In Vitro Binding Affinity and Functional Potency of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
| Assay Type | Receptor | Species | Preparation | Parameter | Value | Reference |
| Radioligand Binding | NK2 | Human | Recombinant CHO cells | pKi | 9.90 | [1] |
| Radioligand Binding | NK2 | Human | Circular muscle membranes | IC50 | 0.87 nM | [2] |
| Radioligand Binding | NK1 | Human | Recombinant CHO cells | pKi | 7.12 | [1] |
| Calcium Mobilization | NK2 | Human | Recombinant CHO cells | pEC50 | 9.87 | [1] |
| Calcium Mobilization | NK1 | Human | Recombinant CHO cells | pEC50 | 7.82 | [1] |
| Cyclic AMP Stimulation | NK2 | Human | Recombinant CHO cells | pEC50 | 9.74 | [1] |
| Cyclic AMP Stimulation | NK1 | Human | Recombinant CHO cells | pEC50 | 7.87 | [1] |
| Tissue Contractility | NK2 | Rat | Bladder | EC50 | 10 nM | [3][4] |
| Tissue Contractility | NK2 | Rat | Fundus | EC50 | 117 nM | [3][4] |
| Tissue Contractility | NK2 | Rat | Uterine Horns (proestrus/estrus) | EC50 | 25.12 nM | [2] |
| Tissue Contractility | NK2 | Rat | Uterine Horns (diestrus/metestrus) | EC50 | 51.29 nM | [2] |
This table summarizes key quantitative data, demonstrating the high affinity and potency of LMN-NKA for the NK2 receptor, with a notable degree of selectivity over the NK1 receptor.
Physiological Effects
The primary physiological effects of LMN-NKA are a direct consequence of NK2 receptor activation on smooth muscle tissues. However, at higher concentrations, cross-reactivity with the NK1 receptor can lead to distinct physiological responses.
Prokinetic Effects on Bladder and Bowel
LMN-NKA is a potent stimulator of bladder and colorectal smooth muscle contraction.[5][6] In vivo studies across multiple species, including rats, dogs, and minipigs, have consistently demonstrated that administration of LMN-NKA leads to rapid, dose-dependent increases in intravesical and colorectal pressure, resulting in urination and defecation.[6] These effects are mediated by the NK2 receptor, as they can be blocked by selective NK2 receptor antagonists such as GR159897.[7]
Cardiovascular and Emetic Effects
At higher doses, LMN-NKA can induce hypotension and emesis.[2][5][8] These effects are not mediated by the NK2 receptor but are a result of off-target activation of the NK1 receptor.[8][9] Pre-treatment with an NK1 receptor antagonist, such as CP-99,994, can inhibit the hypotensive and emetic responses without affecting the prokinetic effects on the bladder and colon.[8] This highlights the importance of dose selection and the therapeutic window when considering LMN-NKA for clinical applications.
Dermal Flushing
In some animal models, administration of LMN-NKA has been observed to cause dermal flushing, characterized by a reddening of the skin.[6][9] This effect is also attributed to NK1 receptor activation and can be mitigated by NK1 receptor antagonists.[9]
Signaling Pathways
The physiological effects of LMN-NKA are initiated by its binding to the NK2 receptor, a G-protein coupled receptor (GPCR), which subsequently activates downstream intracellular signaling cascades. The NK2 receptor is known to couple to both Gq and Gs proteins.
Gq-Mediated Pathway
Activation of the Gq protein by the LMN-NKA-bound NK2 receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key event in initiating smooth muscle contraction.
Gs-Mediated Pathway
In addition to Gq coupling, the NK2 receptor can also couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). While the primary contractile response in smooth muscle is driven by the Gq pathway, the Gs-cAMP pathway can modulate cellular responses, although its specific role in LMN-NKA-induced contraction is less well-defined.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the physiological effects of LMN-NKA.
Radioligand Binding Assay
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Objective: To determine the binding affinity (Ki) of LMN-NKA for NK1 and NK2 receptors.
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Methodology:
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Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human NK1 or NK2 receptor.
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Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-SR140333 for NK1, [¹²⁵I]-NKA for NK2) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled LMN-NKA.
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
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Data Analysis: The concentration of LMN-NKA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
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Intracellular Calcium Mobilization Assay
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Objective: To measure the functional potency (EC50) of LMN-NKA in activating the Gq signaling pathway.
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Methodology:
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Cell Culture and Dye Loading: Cells expressing the NK2 receptor are plated and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
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Stimulation: The cells are stimulated with varying concentrations of LMN-NKA.
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Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader.
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Data Analysis: The concentration of LMN-NKA that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
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Cyclic AMP Assay
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Objective: To measure the functional potency (EC50) of LMN-NKA in activating the Gs signaling pathway.
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Methodology:
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Cell Culture and Transfection: Cells expressing the NK2 receptor are transfected with a reporter gene construct, typically containing a cAMP response element (CRE) linked to a luciferase reporter gene.
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Stimulation: The cells are treated with different concentrations of LMN-NKA.
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Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
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Data Analysis: The EC50 value is calculated from the dose-response curve of luminescence versus LMN-NKA concentration.
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In Vivo Bladder and Colorectal Pressure Measurement
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Objective: To assess the prokinetic effects of LMN-NKA in a living organism.
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Methodology:
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Animal Preparation: Anesthetized animals (e.g., rats) are surgically instrumented with catheters in the bladder and colon to measure intraluminal pressure.
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Drug Administration: LMN-NKA is administered, typically intravenously or subcutaneously, at various doses.
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Pressure Recording: Bladder and colorectal pressure are continuously recorded using pressure transducers.
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Data Analysis: The changes in peak pressure and area under the curve are quantified to determine the dose-dependent effects of LMN-NKA.
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Assessment of Dermal Flushing
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Objective: To visually assess the NK1-mediated side effect of dermal flushing.
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Methodology:
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Animal Observation: Conscious animals are observed following the administration of LMN-NKA.
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Scoring: The presence and severity of flushing, typically observed as reddening of the ears and other exposed skin, are scored at specific time points.
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Pharmacological Blockade: To confirm the mechanism, a separate group of animals is pre-treated with an NK1 receptor antagonist before LMN-NKA administration, and the flushing response is compared.
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Conclusion
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a powerful pharmacological tool and a potential therapeutic candidate due to its high potency and selectivity for the NK2 receptor. Its robust prokinetic effects on the bladder and colon are well-documented and are mediated through the Gq-calcium signaling pathway. However, the potential for off-target effects on the NK1 receptor, leading to hypotension, emesis, and flushing, necessitates careful dose consideration in any therapeutic application. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar compounds. Further research may focus on optimizing delivery methods and formulations to maximize the therapeutic window and minimize undesirable side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular determinants of neuropeptide-mediated activation mechanisms in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. biorxiv.org [biorxiv.org]
- 5. hellobio.com [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved ligand-binding- and signaling-competent human NK2R yields in yeast using a chimera with the rat NK2R C-terminus enable NK2R-G protein signaling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
